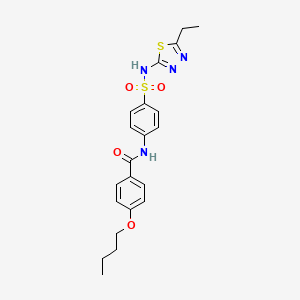
3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 2470435-64-2 . It has a molecular weight of 172.64 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Tautomerism and Isomerism
The study of 1-Hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones has revealed intricate details on tautomerism and isomerism. These compounds exhibit ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. The presence of hydrazino derivatives introduces a variability in structural forms, indicating the chemical's versatile role in the synthesis of complex molecules with varied structural configurations (Sinkkonen et al., 2002).
Electroreduction and Adsorption
In the context of electroreduction, hexazinone , a related compound, demonstrates the complexity of reactions involving protonation, hydration, elimination, and ring opening. These processes outline the chemical's potential in understanding the electrochemical behavior of organic molecules, especially in the presence of water. Such insights are pivotal in pharmaceutical and agricultural chemistry, where these reactions might influence the stability and reactivity of compounds (Privman & Zuman, 1998).
Synthesis of Heterocyclic Compounds
The synthesis of Pyrazolidin-3,5-diones via an anodic N-N bond formation presents an alternative and sustainable approach to creating pyrazolidin diones. This method, which avoids the use of toxic N,N'-diaryl hydrazines, showcases the application of 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride in facilitating safer and more environmentally friendly chemical syntheses, highlighting its importance in pharmaceutical chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).
Antimicrobial and Antitumor Activities
The creation of bioactive heteroaryl thiazolidine-2,4-diones demonstrates the chemical's application in developing new pharmaceutical compounds. By reacting with various hydrazines and hydroxylamine, these synthesized compounds exhibit significant antimicrobial activities, underlying the potential of this compound in contributing to novel therapeutic agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Cytotoxic and Anti-bacterial Studies
Phthalazinedione-Based Derivatives synthesized from related compounds show promising cytotoxic and anti-bacterial properties. These derivatives, after undergoing various chemical reactions, have been found effective against specific cancer cell lines and bacterial strains, highlighting the importance of this compound in medicinal chemistry for developing new anticancer and antibacterial drugs (El Rayes et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
(1,1-dioxothian-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.2ClH/c6-7-5-2-1-3-10(8,9)4-5;;/h5,7H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNLRWVZHAQPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)


![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)


![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)

![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)
![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)